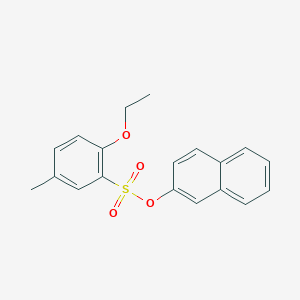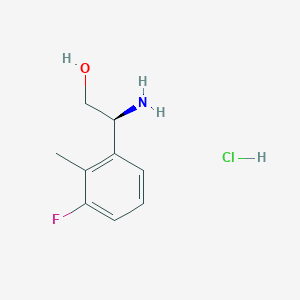
(E)-3-((1-(3-(3,4-dimethoxyphenyl)acryloyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-((1-(3-(3,4-dimethoxyphenyl)acryloyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a useful research compound. Its molecular formula is C21H22N4O4 and its molecular weight is 394.431. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
The synthesis and chemical reactivity of compounds related to "(E)-3-((1-(3-(3,4-dimethoxyphenyl)acryloyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile" involve complex reactions leading to the formation of diverse heterocyclic structures. For example, Richter et al. (2009) discuss the formation of tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate through the reaction of a similarly structured compound with methylhydrazine, demonstrating the versatility of these compounds in synthesizing novel pyrazole derivatives Richter, D., Kath, J., Rheingold, A., DiPasquale, A., & Yanovsky, A. (2009). Acta Crystallographica Section E: Structure Reports Online. Similarly, studies by Sil et al. (2004) on the ring contraction of 2H-pyran-2-ones to synthesize α, β-unsaturated γ-butyrolactones indicate the chemical flexibility and potential applications of these compounds in organic synthesis Sil, Diptesh, Sharon, Ashoke, Maulik, P., & Ram, V. (2004). Tetrahedron Letters.
Antitumor and Antimicrobial Activities
The antitumor potential of related compounds is a significant area of research. Farag et al. (2010) discuss the design, synthesis, and structure-activity relationship study of novel pyrazole-based heterocycles, highlighting their potential as antitumor agents Farag, A., Ali, K. A., El-Debss, Taha M A, Mayhoub, Abdelrahman S., Amr, A., Abdel-Hafez, N. A., & Abdulla, Mohamed M. (2010). European journal of medicinal chemistry. Moreover, the synthesis and characterization of new biologically active pyrrolo[2,3-b]pyridine scaffolds by Sroor (2019) showcase the exploration of these compounds for antimicrobial activities Sroor, Farid M. (2019). Organic & Medicinal Chemistry International Journal.
Antioxidant Properties
The antioxidant properties of related heterocyclic compounds are also of interest. The study by Elewa et al. (2021) on the synthesis, characterization, antimicrobial activities, and anticancer properties of some new pyridines derived from 2,3-dihydro-2-oxo-4-phenyl-6-(thien-2-yl)pyridine-3-carbonitrile emphasizes not only their potential in treating infections and cancer but also their antioxidant capabilities Elewa, Safaa I., Abdelhamid, A., Hamed, A., & Mansour, E. (2021). Synthetic Communications.
Propriétés
IUPAC Name |
3-[1-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]piperidin-3-yl]oxypyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4/c1-27-18-7-5-15(12-19(18)28-2)6-8-20(26)25-11-3-4-16(14-25)29-21-17(13-22)23-9-10-24-21/h5-10,12,16H,3-4,11,14H2,1-2H3/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXRZEUGXWCCPIN-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)N2CCCC(C2)OC3=NC=CN=C3C#N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)N2CCCC(C2)OC3=NC=CN=C3C#N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-ethoxy-N-[(4-methoxyphenyl)methyl]pyridine-3-carboxamide](/img/structure/B2630312.png)
![(3R,4S)-N-[(1S)-1-[4-(dimethylamino)phenyl]ethyl]-4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B2630313.png)

![5-((4-(2-Hydroxyethyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2630316.png)


![2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2630322.png)
![N-(2-(thiophen-3-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2630323.png)

![9-(4-bromobenzyl)-5-methyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2630329.png)
![{1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazol-4-yl}methyl 2-chlorobenzenecarboxylate](/img/structure/B2630330.png)

![6-(3,4-dimethylphenyl)-2-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2630334.png)

